molecular formula C28H22Br2O2 B8263416 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)

Cat. No.: B8263416
M. Wt: 550.3 g/mol
InChI Key: FDCUZRHAQNRWBR-UHFFFAOYSA-N
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Description

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) is an organic compound with the molecular formula C28H22Br2O2 It is characterized by the presence of two bromophenyl groups and two methoxybenzene groups connected through an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylmagnesium bromide, followed by a Wittig reaction to form the ethene bridge. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethene bridge can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction Reactions: The major product is the corresponding alkane formed by the reduction of the ethene bridge.

Scientific Research Applications

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) has several applications in scientific research:

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials due to its conjugated structure.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is investigated for its potential biological activities, including its role as a ligand in coordination chemistry.

    Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) involves its interaction with various molecular targets. The presence of bromine atoms and methoxy groups allows the compound to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The ethene bridge provides a rigid framework that can affect the compound’s electronic properties, making it suitable for use in materials science and organic electronics.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene): This compound has a similar structure but with additional bromine atoms and methyl groups.

    1,1,2,2-Tetrakis(4-bromophenyl)ethylene: This compound features four bromophenyl groups attached to an ethene bridge, providing a different electronic environment.

Uniqueness

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) is unique due to the presence of both bromophenyl and methoxybenzene groups, which confer distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of materials with specific optical and electronic characteristics.

Properties

IUPAC Name

1-[2,2-bis(4-bromophenyl)-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Br2O2/c1-31-25-15-7-21(8-16-25)28(22-9-17-26(32-2)18-10-22)27(19-3-11-23(29)12-4-19)20-5-13-24(30)14-6-20/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUZRHAQNRWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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